Cas no 496-06-0 (1-(3-furanyl)-1,4-Pentanedione)

1-(3-furanyl)-1,4-Pentanedione structure
496-06-0 structure
Product Name:1-(3-furanyl)-1,4-Pentanedione
Numero CAS:496-06-0
MF:C9H10O3
MW:166.173902988434
MDL:MFCD01709274
CID:329413
PubChem ID:100689
Update Time:2025-04-19

1-(3-furanyl)-1,4-Pentanedione Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3-furanyl)-1,4-Pentanedione
    • 1-(FURAN-3-YL)PENTANE-1,4-DIONE
    • 1,4-Pentanedione,1-(3-furanyl)-
    • 1-(3-Furyl)-1,4-pentanedione
    • 1,4-Pentanedione, 1-(3-furyl)-
    • 1-[3]Furyl-pentan-1,4-dion
    • 1-[3]furyl-pentane-1,4-dione
    • 1-furan-3-yl-pentane-1,4-dione
    • 3-< 1,4-Dioxo-pentyl> -furan
    • BRN 0125898
    • Ipomeanin
    • Ipomeanine
    • 1,4-Pentanedione, 1-(3-furanyl)- (9CI)
    • 5-17-11-00137 (Beilstein Handbook Reference)
    • beta-(gamma-Oxovaleroyl)furan
    • 496-06-0
    • NSC-347116
    • UNII-3137OSG29L
    • 1,4-Pentanedione, 1-(3-furanyl)-
    • 1-(uran-3-yl)pentane-1,4-dione
    • NSC 347116
    • AKOS006279862
    • NSC347116
    • DTXSID50197919
    • CHEBI:173750
    • .BETA.-(.GAMMA.-OXOVALEROYL)FURAN
    • A871776
    • SCHEMBL17393680
    • 3137OSG29L
    • 1,4-Pentanedione, 1-(3-furanyl)-(9CI)
    • DTXCID60120410
    • DB-290889
    • MDL: MFCD01709274
    • Inchi: 1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3
    • Chiave InChI: VUENWDJSJYJARL-UHFFFAOYSA-N
    • Sorrisi: O1C=CC(=C1)C(CCC(C)=O)=O

Proprietà calcolate

  • Massa esatta: 166.063
  • Massa monoisotopica: 166.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 47.3A^2

Proprietà sperimentali

  • Densità: 1.1097 (rough estimate)
  • Punto di fusione: 42.5°C
  • Punto di ebollizione: 282°C at 760 mmHg
  • Punto di infiammabilità: 127°C
  • Indice di rifrazione: 1.4371 (estimate)
  • PSA: 47.28
  • LogP: 1.83150

1-(3-furanyl)-1,4-Pentanedione Informazioni sulla sicurezza

  • Condizioni di conservazione:Sealed in dry,2-8°C

1-(3-furanyl)-1,4-Pentanedione Prezzodi più >>

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1-(3-furanyl)-1,4-Pentanedione Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:496-06-0)1-(3-furanyl)-1,4-Pentanedione
Numero d'ordine:A871776
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 09:30
Prezzo ($):565.0
Email:sales@amadischem.com

1-(3-furanyl)-1,4-Pentanedione Letteratura correlata

  • 1. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxan
    David Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
  • 2. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxan
    David Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
  • 3. 735. The synthesis of (±)-ipomeamarone [(±)-ngaione] and its steric isomers
    Takashi Kubota,Teruo Matsuura J. Chem. Soc. 1958 3667
  • G. Baddeley,W. Cocker,G. W. Kenner,M. C. Whiting,J. D. Loudon,W. Klyne,J. T. Edward,A. R. Pinder,J. C. P . Schwarz,G. R. Barker,R. N. Haszeldine Annu. Rep. Prog. Chem. 1954 51 153
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:496-06-0)1-(3-furanyl)-1,4-Pentanedione
A871776
Purezza:99%
Quantità:1g
Prezzo ($):565.0
Email